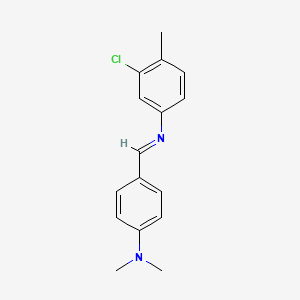
alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is an organic compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a dimethylamino group attached to a tolyl ring, making it a versatile molecule for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 3-chloro-p-toluidine with N,N-dimethyl-p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated products, while reduction typically produces amines.
科学的研究の応用
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine exerts its effects involves interactions with specific molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-methylphenylisocyanate
- 3-Chloro-4-methylphenylamine
- N,N-Dimethyl-3-chloro-4-methylbenzeneamine
Uniqueness
Alpha-(3-Chloro-P-tolylimino)-N,N-dimethyl-P-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
103682-86-6 |
|---|---|
分子式 |
C16H17ClN2 |
分子量 |
272.77 g/mol |
IUPAC名 |
4-[(3-chloro-4-methylphenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17ClN2/c1-12-4-7-14(10-16(12)17)18-11-13-5-8-15(9-6-13)19(2)3/h4-11H,1-3H3 |
InChIキー |
SMYMWAKHEINVMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B11966542.png)
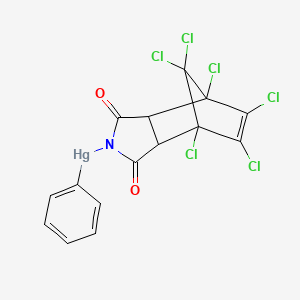

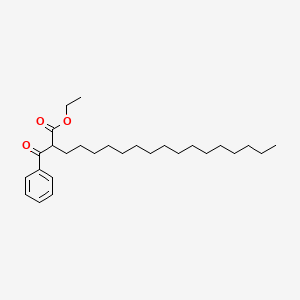
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
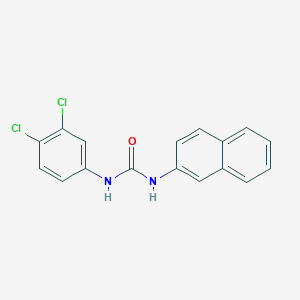

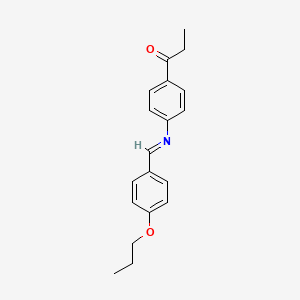
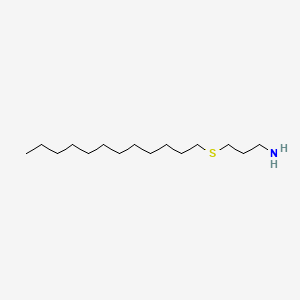
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
